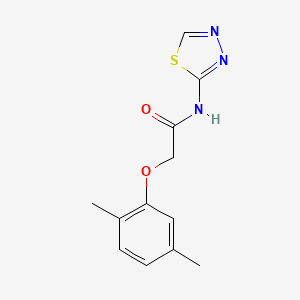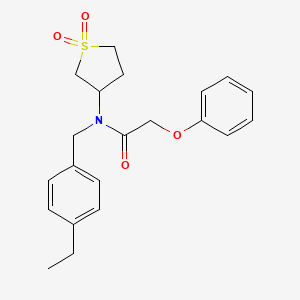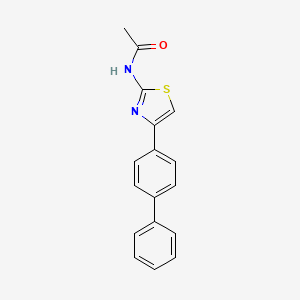![molecular formula C19H15N3O2S2 B12129800 2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)
2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione est un composé organique complexe avec une structure unique qui comprend plusieurs cycles et hétéroatomes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione implique généralement plusieurs étapes. Une voie courante comprend la formation du noyau tricyclique suivie de l'introduction du fragment isoindole. Les conditions de réaction nécessitent souvent l'utilisation de bases fortes, de températures élevées et d'atmosphères inertes pour prévenir les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui maximisent le rendement et minimisent les coûts. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées pour garantir la pureté et la cohérence du composé.
Analyse Des Réactions Chimiques
Types de réactions
2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione peut subir diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre dans le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former différents dérivés avec des propriétés électroniques modifiées.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, conduisant à la formation de divers dérivés fonctionnalisés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction peuvent varier considérablement en fonction de la transformation souhaitée, mais elles impliquent souvent des températures contrôlées, des solvants spécifiques et des atmosphères inertes.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des matériaux aux propriétés uniques.
Biologie : La structure unique du composé peut lui permettre d'interagir avec des cibles biologiques de manière nouvelle, ce qui en fait un candidat potentiel pour la découverte et le développement de médicaments.
Médecine : Le composé peut avoir un potentiel thérapeutique en raison de sa capacité à moduler des voies ou des cibles biologiques spécifiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés électroniques, optiques ou mécaniques spécifiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure unique du composé lui permet de se lier à certaines protéines ou enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a potential candidate for drug discovery and development.
Medicine: The compound may have therapeutic potential due to its ability to modulate specific biological pathways or targets.
Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mécanisme D'action
The mechanism of action of 2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à 2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione incluent d'autres composés tricycliques avec des hétéroatomes de soufre et d'azote, tels que :
- 7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene-12-thiol
- 10-(2,2-dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
Unicité
L'unicité de this compound réside dans sa combinaison spécifique de caractéristiques structurales, notamment le fragment isoindole et le noyau tricyclique avec des atomes de soufre et d'azote. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui la différencient d'autres composés similaires.
Propriétés
Formule moléculaire |
C19H15N3O2S2 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
2-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H15N3O2S2/c23-18-11-4-1-2-5-12(11)19(24)22(18)8-9-25-16-15-13-6-3-7-14(13)26-17(15)21-10-20-16/h1-2,4-5,10H,3,6-9H2 |
Clé InChI |
UFXGPXRJGKARPL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCCN4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12129723.png)
![Methyl 2-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12129731.png)
![7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12129733.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129742.png)
![N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129746.png)



![6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12129768.png)

![2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B12129777.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129778.png)

